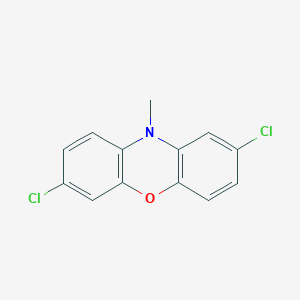

2,7-Dichloro-10-methyl-10H-phenoxazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,7-Dichloro-10-methyl-10H-phenoxazine is a chemical compound belonging to the phenoxazine family. Phenoxazines are known for their diverse biological and chemical properties, making them significant in various fields such as medicinal chemistry, material science, and organic electronics .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of phenoxazine derivatives, including 2,7-Dichloro-10-methyl-10H-phenoxazine, typically involves several methods. Common approaches include:

Oxidative Cyclization: This method involves the oxidative cyclization of 1,2-diaminobenzenes or diphenylamines.

Reductive Cyclization: This method uses reductive cyclization of diphenylamines.

Pd-Catalyzed N-Arylation: This method involves palladium-catalyzed N-arylation reactions.

Industrial Production Methods: Industrial production of phenoxazine derivatives often employs large-scale oxidative cyclization and Pd-catalyzed N-arylation due to their efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 2,7-Dichloro-10-methyl-10H-phenoxazine undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenoxazine oxides, while reduction may produce phenoxazine hydrides .

Scientific Research Applications

2,7-Dichloro-10-methyl-10H-phenoxazine has numerous applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: It has been studied for its potential antimicrobial and antitumor properties.

Medicine: It is explored for its potential use in chemotherapy and as an antibiotic.

Industry: It is used in the development of organic light-emitting diodes and dye-sensitized solar cells.

Mechanism of Action

The mechanism of action of 2,7-Dichloro-10-methyl-10H-phenoxazine involves its interaction with various molecular targets and pathways. It can act as an electron donor or acceptor, facilitating redox reactions. In biological systems, it may interact with cellular components, leading to antimicrobial or antitumor effects .

Comparison with Similar Compounds

Phenazine: Known for its antimicrobial properties.

Phenothiazine: Used in antipsychotic medications.

Acridine: Known for its use in dyes and antiseptics.

Uniqueness: 2,7-Dichloro-10-methyl-10H-phenoxazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2,7-Dichloro-10-methyl-10H-phenoxazine, and how can reaction conditions be optimized for yield?

- Methodological Answer : The compound is typically synthesized via nucleophilic aromatic substitution or Ullmann coupling reactions. For example, microwave-assisted synthesis (50–100 W, 150–200°C, 15–30 min) can improve reaction efficiency and yield by reducing side reactions . Key steps include:

- Substrate Preparation : Use 10-methylphenoxazine as the core structure.

- Chlorination : Introduce Cl groups at positions 2 and 7 using chlorinating agents (e.g., POCl₃ or NCS) under anhydrous conditions.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization (ethanol/water) yields high-purity product .

- Optimization : Monitor reaction progress via TLC and adjust stoichiometry (1.2–1.5 equivalents of chlorinating agents) to minimize unreacted intermediates.

Q. What spectroscopic and crystallographic methods are recommended for confirming the structure of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use ¹H NMR (400 MHz, CDCl₃) to confirm methyl group integration at δ 3.2–3.5 ppm and aromatic proton splitting patterns. ¹³C NMR resolves Cl-substituted carbons (δ 125–135 ppm) .

- X-ray Crystallography : Single-crystal X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å) confirms molecular geometry. Refinement with SHELXL (R₁ < 0.05) validates bond lengths and angles .

- Mass Spectrometry (MS) : High-resolution ESI-MS (m/z calculated for C₁₃H₉Cl₂NO: 281.00) confirms molecular weight .

Advanced Research Questions

Q. How can researchers address discrepancies in crystallographic data when determining the molecular structure of this compound?

- Methodological Answer : Discrepancies may arise from twinned crystals or thermal motion artifacts. Strategies include:

- Data Collection : Use low-temperature (100 K) measurements to reduce thermal displacement errors .

- Software Tools : Employ SHELXD for dual-space structure solution and Olex2 for real-space refinement. For twinned data, use the TWINABS module to correct intensities .

- Validation : Cross-check against DFT-calculated bond lengths (e.g., B3LYP/6-31G* level) to identify outliers .

Q. What strategies are effective in analyzing the electronic effects of substituents on the photophysical properties of phenoxazine derivatives?

- Methodological Answer :

- Computational Modeling : Perform time-dependent DFT (TD-DFT) calculations (CAM-B3LYP/def2-TZVP) to simulate UV-Vis spectra and identify charge-transfer transitions .

- Experimental Validation : Measure fluorescence quantum yields (integrating sphere method) and compare with calculated oscillator strengths. Substituent effects (e.g., Cl vs. NO₂) can be quantified via Hammett σ constants .

- Data Interpretation : Use multivariate regression to correlate substituent electronegativity with emission wavelength shifts (R² > 0.90) .

Q. How should conflicting biological activity data between in vitro and in vivo studies be reconciled for phenoxazine-based compounds?

- Methodological Answer :

- Metabolic Stability Assays : Perform microsomal incubation (human liver microsomes, 37°C, NADPH) to assess rapid degradation in vivo. LC-MS/MS quantifies parent compound depletion .

- Pharmacokinetic Profiling : Compare plasma concentration-time curves (AUC₀–24h) from rodent studies with in vitro IC₅₀ values. Poor correlation may indicate off-target binding or protein sequestration .

- Structural Modifications : Introduce hydrophilic groups (e.g., -SO₃H) to improve bioavailability while retaining HDAC inhibitory activity .

Q. Notes

Properties

CAS No. |

72403-89-5 |

|---|---|

Molecular Formula |

C13H9Cl2NO |

Molecular Weight |

266.12 g/mol |

IUPAC Name |

2,7-dichloro-10-methylphenoxazine |

InChI |

InChI=1S/C13H9Cl2NO/c1-16-10-4-2-9(15)7-13(10)17-12-5-3-8(14)6-11(12)16/h2-7H,1H3 |

InChI Key |

IDTWXXIYJOLBOK-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(C=C(C=C2)Cl)OC3=C1C=C(C=C3)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.